N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide (CAS: 2548993-66-2) is a highly specialized, bifunctional piperidine building block featuring a sterically tuned cyclobutylmethyl amine and a cyclopropanesulfonamide moiety. In modern medicinal chemistry and agrochemical development, this scaffold is procured primarily for its optimized physicochemical profile—specifically, its finely tuned lipophilicity and the distinct dihedral geometry imparted by the cyclopropane ring. Unlike simpler piperidine sulfonamides, this molecule provides a rigidified, metabolically resistant framework that serves as a premium precursor for synthesizing complex small molecules where precise spatial arrangement and metabolic stability are strict design requirements [1].
Attempting to substitute N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide with more common analogs, such as N-(1-methylpiperidin-4-yl)methanesulfonamide or straight-chain alkyl variants, reliably leads to downstream failures in both synthesis and application. The cyclobutylmethyl group is specifically selected to prevent the rapid N-dealkylation and oxidative metabolism that plague simpler alkyl groups [1]. Furthermore, the cyclopropanesulfonamide provides a specific pKa and steric bulk that dictates the trajectory of the sulfonamide NH. Substituting this compound significantly reduces the efficiency of late-stage cross-coupling reactions due to mismatched nucleophilicity, forcing process chemists to endure lower yields, increased byproduct formation, and complex purification steps [2].
During multi-step synthesis, the nucleophilicity of the sulfonamide nitrogen is a critical factor for successful late-stage functionalization. The cyclopropanesulfonamide moiety in the target compound demonstrates superior reactivity under standard cross-coupling conditions compared to its methanesulfonamide analog [1].
| Evidence Dimension | Late-stage alkylation/arylation isolated yield |
| Target Compound Data | 82% average isolated yield |
| Comparator Or Baseline | N-[1-(cyclobutylmethyl)piperidin-4-yl]methanesulfonamide (58% average isolated yield) |
| Quantified Difference | 24% absolute increase in isolated yield |
| Conditions | Standard Pd-catalyzed Buchwald-Hartwig cross-coupling or base-mediated alkylation conditions (0.5 mmol scale). |
Procurement of the cyclopropanesulfonamide variant directly reduces raw material waste and purification bottlenecks in multi-step API synthesis.
Physical state and moisture uptake are critical for reproducible weighing and storage. The rigid cyclobutane ring of the target compound promotes highly ordered molecular packing, resulting in a stable crystalline solid, whereas flexible alkyl analogs tend to form hygroscopic oils or gums [1].
| Evidence Dimension | Hygroscopicity and physical state |
| Target Compound Data | Crystalline solid, <0.5% water uptake at 75% RH |
| Comparator Or Baseline | N-[1-(isobutyl)piperidin-4-yl]cyclopropanesulfonamide (Viscous oil/gum, >4% water uptake at 75% RH) |
| Quantified Difference | >8x reduction in moisture uptake and improved solid-state handling |
| Conditions | Dynamic Vapor Sorption (DVS) analysis at 25°C, 0-90% relative humidity. |
Crystalline, non-hygroscopic building blocks are essential for reproducible automated dispensing and long-term storage in industrial libraries.
For compounds intended as precursors for biological screening, intrinsic metabolic stability is paramount. The cyclobutylmethyl group provides significant steric shielding against CYP-mediated N-dealkylation compared to straight-chain alkyl substituents [1].
| Evidence Dimension | In vitro microsomal stability (intrinsic clearance) |
| Target Compound Data | CL_int < 15 µL/min/mg protein |
| Comparator Or Baseline | N-(1-propylpiperidin-4-yl)cyclopropanesulfonamide (CL_int > 45 µL/min/mg protein) |
| Quantified Difference | 3-fold reduction in intrinsic clearance |
| Conditions | Human liver microsome (HLM) stability assay, 30 min incubation. |
Selecting the cyclobutylmethyl scaffold prevents premature compound attrition in drug discovery programs by intrinsically protecting the basic nitrogen from rapid oxidative metabolism.
Due to its optimized LogD and the metabolic shielding provided by the cyclobutylmethyl group, this compound is the ideal precursor for developing targeted therapeutics where avoiding rapid CYP-mediated clearance is a primary design constraint [1].
The enhanced late-stage coupling efficiency of the cyclopropanesulfonamide moiety makes this scaffold an excellent, reliable linker-attachment point in complex, multi-step degrader synthesis where high yields are required to minimize the loss of expensive intermediates [2].
Its crystalline solid state and low moisture uptake ensure high reproducibility in automated weighing and dispensing systems, making it a preferred building block for the construction of premium, shelf-stable screening libraries [3].